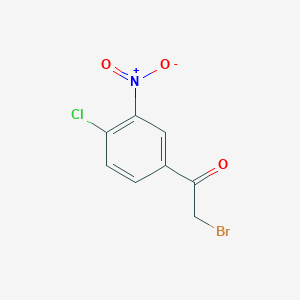

2-Bromo-1-(4-chloro-3-nitrophenyl)ethanone

Descripción

Contextualization within Halogenated Ketones in Contemporary Organic Synthesis

Halogenated ketones, particularly α-haloketones, represent a pivotal class of reagents in modern organic synthesis. bldpharm.com Their high reactivity makes them valuable precursors for a wide array of chemical transformations. nih.gov The presence of a halogen atom alpha to a carbonyl group creates a highly electrophilic carbon center, susceptible to nucleophilic attack, which is a cornerstone of their synthetic utility. organic-chemistry.org This reactivity is harnessed to construct complex molecular architectures, and it is estimated that over 60% of all pharmaceuticals contain at least one halogen atom, underscoring the importance of halogenation processes in medicinal chemistry. ijper.org The development of greener and more efficient methods for synthesizing α-haloketones continues to be an active area of research, aiming to improve yields and reduce the use of hazardous reagents. bldpharm.comnih.gov

Importance of Aryl α-Haloketones as Versatile Synthons in Chemical Research

Aryl α-haloketones, a subclass of halogenated ketones, are exceptionally versatile building blocks, or synthons, for constructing a diverse range of organic molecules. bldpharm.com Their defining feature is the presence of two adjacent electrophilic centers: the α-carbon bearing the halogen and the carbonyl carbon. This dual reactivity allows them to participate in a multitude of reactions to form carbon-carbon and carbon-heteroatom bonds. evitachem.com

A primary application of aryl α-haloketones is in the synthesis of nitrogen-, sulfur-, and oxygen-containing heterocycles. bldpharm.com One of the most classic and widely used reactions is the Hantzsch thiazole (B1198619) synthesis, where an α-haloketone reacts with a thioamide or thiourea (B124793) to form a thiazole ring. nih.govijper.org Thiazoles are a core structural motif in numerous biologically active compounds, including pharmaceuticals with antimicrobial, antifungal, antiviral, and anticancer properties. researchgate.netresearchgate.net The reliability and broad scope of reactions involving aryl α-haloketones have solidified their role as indispensable tools for medicinal chemists and researchers in drug discovery. researchgate.netresearchgate.net

Research Rationale for a Comprehensive Academic Investigation of 2-Bromo-1-(4-chloro-3-nitrophenyl)ethanone

A comprehensive academic investigation into this compound is justified by its unique structural features, which confer specific reactivity and potential for application in medicinal chemistry. The rationale for its study is built on several key points:

Enhanced Electrophilicity : The phenyl ring of the compound is substituted with two potent electron-withdrawing groups: a chloro group at the 4-position and a nitro group at the 3-position. These groups significantly increase the electrophilicity of the α-carbon, making the compound a highly reactive alkylating agent, which is desirable for forming new chemical bonds in synthetic pathways.

Precursor for Bioactive Molecules : The structural framework of this compound is a valuable precursor for synthesizing complex heterocyclic molecules. Given the established role of α-haloketones in creating pharmacologically active thiazoles and other heterocycles, this specific compound is a prime candidate for developing novel derivatives with potential antimicrobial and anticancer activities. researchgate.net

Modulation of Biological Activity : The specific substitution pattern (4-chloro and 3-nitro) is of interest for structure-activity relationship (SAR) studies. Understanding how these particular substituents influence the biological efficacy of the resulting heterocyclic compounds can guide the design of more potent and selective therapeutic agents. The nitro group, in particular, is known to enhance the biological activity of certain compounds.

Mechanistic Studies : The compound's distinct electronic and steric properties provide a valuable substrate for mechanistic studies. Investigating its reaction kinetics and pathways in nucleophilic substitution and cyclocondensation reactions can provide deeper insights into the fundamental principles of organic reactivity.

The combination of high, electronically-tuned reactivity and its potential as a building block for medicinally relevant compounds makes this compound a compelling subject for detailed scientific exploration.

Structure

3D Structure

Propiedades

IUPAC Name |

2-bromo-1-(4-chloro-3-nitrophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClNO3/c9-4-8(12)5-1-2-6(10)7(3-5)11(13)14/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXNQTMRPLLNPQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)CBr)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90380868 | |

| Record name | 4-Chloro-3-nitrophenacyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22019-49-4 | |

| Record name | 4-Chloro-3-nitrophenacyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-1-(4-chloro-3-nitrophenyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 2 Bromo 1 4 Chloro 3 Nitrophenyl Ethanone

Synthetic Routes to 2-Bromo-1-(4-chloro-3-nitrophenyl)ethanone and its Analogues

The preparation of this compound typically commences with the corresponding acetophenone (B1666503), 1-(4-chloro-3-nitrophenyl)ethanone. The synthetic strategies largely revolve around the efficient and selective bromination of the α-methyl group.

Direct α-halogenation of enolizable ketones is the most straightforward and widely employed method for the synthesis of phenacyl bromides. This transformation can be achieved using molecular bromine (Br₂) or other sources of electrophilic bromine, often under acidic conditions to facilitate the formation of the enol intermediate, which is the active nucleophile in the reaction. nih.gov

The reaction of an aryl ketone with bromine in the presence of an acid catalyst, such as acetic acid or hydrobromic acid, proceeds through an acid-catalyzed enolization mechanism. libretexts.orgyoutube.com The acid protonates the carbonyl oxygen, increasing the acidity of the α-protons. Subsequent deprotonation by a weak base (like the solvent or the bromide ion) leads to the formation of the enol. The electron-rich double bond of the enol then attacks a molecule of bromine, leading to the α-brominated ketone and regeneration of the acid catalyst. nih.govyoutube.com Under acidic conditions, the reaction typically stops after the introduction of a single bromine atom, as the electron-withdrawing nature of the halogen deactivates the product towards further enolization.

An alternative and often milder brominating agent is N-bromosuccinimide (NBS). NBS can provide a low, steady concentration of bromine in the reaction mixture and is often used with a catalytic amount of acid or a radical initiator. nih.gov

The synthesis of the precursor, 1-(4-chloro-3-nitrophenyl)ethanone, can be approached through various synthetic strategies. In a convergent synthesis , different fragments of the molecule are prepared separately and then joined together in the final steps. For instance, a Friedel-Crafts acylation of 1-chloro-2-nitrobenzene (B146284) with acetyl chloride or acetic anhydride (B1165640) could theoretically yield the desired acetophenone. However, the strong deactivating effect of the nitro and chloro groups makes this a challenging transformation.

A more plausible approach would be a divergent synthesis , where a common starting material is elaborated through different reaction pathways to yield a variety of related compounds. wikipedia.org For example, one could start with 4-chloroacetophenone. Nitration of 4-chloroacetophenone would likely lead to a mixture of isomers, with the desired 3-nitro product being one of them, albeit potentially in a low yield due to the ortho,para-directing effect of the chloro group and the deactivating acetyl group. A more regioselective route might involve starting with a precursor where the directing effects of the substituents are more favorable.

Recent advancements in organic synthesis have led to the development of more efficient, selective, and environmentally benign methods for α-bromination. These methods often employ catalytic systems to avoid the use of stoichiometric and corrosive reagents.

One such approach involves the use of solid-supported catalysts. For instance, acidic aluminum oxide (Al₂O₃) has been shown to be an effective catalyst for the α-bromination of aralkyl ketones with N-bromosuccinimide (NBS) in methanol (B129727). nih.gov The acidic nature of the alumina (B75360) is believed to enhance the formation of the enol, facilitating the subsequent bromination. nih.gov This method offers advantages such as high yields, short reaction times, and easy separation of the catalyst. nih.gov

Electrochemical methods represent another green and efficient strategy. The α-bromination of acetophenone can be achieved in an undivided electrochemical cell using ammonium (B1175870) bromide (NH₄Br) as the bromine source and a catalytic amount of sulfuric acid (H₂SO₄) as a supporting electrolyte. rsc.org This method generates the bromonium ion in situ, leading to good yields and high selectivity for the α-bromo product. rsc.org

Other modern reagents for α-bromination include 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) under acid catalysis and pyridine (B92270) hydrobromide perbromide, which offer advantages in terms of handling and reactivity. google.comresearchgate.net

Mechanistic Studies of Synthetic Reactions Involving the Chemical Compound

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and predicting the outcomes of synthetic transformations involving this compound.

The acid-catalyzed α-bromination of aryl ketones, the key step in the synthesis of this compound, proceeds through a well-established mechanism involving an enol intermediate. libretexts.org

The mechanism can be broken down into the following steps:

Protonation of the carbonyl oxygen: The reaction is initiated by the protonation of the carbonyl oxygen by an acid catalyst (e.g., H₃O⁺). This step increases the electrophilicity of the carbonyl carbon and, more importantly, enhances the acidity of the α-hydrogens. libretexts.orgyoutube.com

Nucleophilic attack on bromine: The electron-rich double bond of the enol acts as a nucleophile and attacks a molecule of elemental bromine (Br₂). This results in the formation of a new carbon-bromine bond at the α-position and a bromide ion.

Deprotonation of the carbonyl: The resulting intermediate, a protonated α-bromo ketone, is then deprotonated by a weak base to yield the final α-bromo ketone product and regenerate the acid catalyst. youtube.com

A key piece of evidence supporting this mechanism is that the rate of halogenation is independent of the halogen concentration but dependent on the concentrations of the ketone and the acid catalyst. libretexts.org This indicates that the formation of the enol is the slow step, and once formed, it reacts rapidly with the halogen. libretexts.org

The selectivity and yield of the α-bromination of aryl ketones are highly dependent on the reaction conditions and the choice of reagents.

Influence of Catalyst: The choice of catalyst can significantly impact the outcome of the reaction. For instance, in the bromination of acetophenone with NBS, using acidic Al₂O₃ as a catalyst in methanol leads exclusively to α-bromination in high yield. nih.gov In contrast, using neutral Al₂O₃ in acetonitrile (B52724) can lead to nuclear bromination (bromination of the aromatic ring), especially for substrates with electron-donating groups. nih.gov This highlights the role of the catalyst in directing the regioselectivity of the bromination.

Influence of Solvent: The solvent can also play a crucial role. In the Al₂O₃-catalyzed bromination of acetophenone with NBS, methanol was found to be a superior solvent compared to dichloromethane, diethyl ether, or tetrahydrofuran, leading to higher yields of the α-bromo product. nih.gov

Influence of Brominating Agent: Different brominating agents can lead to varying yields and selectivities. While molecular bromine is effective, it can be hazardous to handle. Reagents like NBS, DBDMH, and pyridine hydrobromide perbromide are often preferred for their ease of use and, in some cases, improved selectivity. nih.govgoogle.comresearchgate.net

Influence of Substituents on the Aromatic Ring: The electronic nature of the substituents on the aromatic ring of the acetophenone precursor influences the reaction rate and can also affect the regioselectivity. Electron-withdrawing groups, such as the nitro and chloro groups in 1-(4-chloro-3-nitrophenyl)ethanone, decrease the electron density of the aromatic ring and the carbonyl group. This deactivation can make the α-bromination slower compared to acetophenone itself. However, it also disfavors electrophilic aromatic substitution (nuclear bromination), thus promoting the desired α-bromination. Conversely, strong electron-donating groups on the aromatic ring can activate the ring towards electrophilic attack, potentially leading to a mixture of α-bromo and nuclear-brominated products. zenodo.org

The following tables provide an overview of how different reaction parameters can influence the outcome of the α-bromination of acetophenone and its derivatives.

Table 1: Effect of Catalyst on the α-Bromination of Acetophenone with NBS

| Entry | Catalyst | Solvent | Yield of α-Bromoacetophenone (%) | Reference |

| 1 | Acidic Al₂O₃ (10% w/w) | Methanol | 89 | nih.gov |

| 2 | Neutral Al₂O₃ | Methanol | 62 | nih.gov |

| 3 | Basic Al₂O₃ | Methanol | 48 | nih.gov |

| 4 | No Catalyst | Methanol | 15 | nih.gov |

Table 2: Effect of Solvent on the Acidic Al₂O₃-Catalyzed α-Bromination of Acetophenone with NBS

| Entry | Solvent | Yield of α-Bromoacetophenone (%) | Reference |

| 1 | Methanol | 89 | nih.gov |

| 2 | Dichloromethane | 43 | nih.gov |

| 3 | Diethyl Ether | 35 | nih.gov |

| 4 | Tetrahydrofuran | 38 | nih.gov |

Table 3: Yields of α-Bromination for Various Substituted Acetophenones

| Substrate | Brominating Agent/Conditions | Yield (%) | Reference |

| 4'-Chloroacetophenone | Pyridine hydrobromide perbromide, Acetic acid, 90 °C | >80 | researchgate.net |

| 4'-Bromoacetophenone | NBS, Acidic Al₂O₃, Methanol, reflux | 85 | nih.gov |

| 4'-Nitroacetophenone | NBS, Acidic Al₂O₃, Methanol, reflux | 81 | nih.gov |

| 3'-Nitroacetophenone | NBS, Acidic Al₂O₃, Methanol, reflux | 79 | nih.gov |

| 4'-Methoxyacetophenone | NBS, Neutral Al₂O₃, Acetonitrile, reflux | Nuclear bromination | nih.gov |

Computational Insights into Reaction Intermediates and Transition States

Detailed computational studies specifically modeling the reaction intermediates and transition states of this compound are not extensively documented in publicly available literature. However, insights can be drawn from crystallographic data of analogous α-haloketones, such as 2-bromo-1-(3-nitrophenyl)ethanone. nih.gov X-ray crystallography of this related compound reveals that the ethanone (B97240) and nitro groups are nearly planar with the benzene (B151609) ring. nih.gov This planarity suggests significant electronic communication between the substituents, which influences the molecule's reactivity. The bromine atom is slightly twisted out of this plane. nih.gov Such structural data is fundamental for computational models aimed at understanding the steric and electronic factors that govern the trajectory of nucleophilic attacks and the stability of transition states in its various chemical transformations.

Derivatization and Functionalization Reactions of this compound

The chemical architecture of this compound is characterized by multiple reactive sites: the α-bromo ketone, the aromatic nitro group, and the aromatic chloro substituent. This polyfunctionality allows for a diverse range of chemical transformations, making it a valuable building block in synthetic chemistry.

Nucleophilic Displacement Reactions of the Bromine Atom

The most prominent feature of this compound is the α-bromo ketone moiety, which is highly susceptible to nucleophilic substitution. The bromine atom is an excellent leaving group, and the adjacent carbonyl group activates the α-carbon for attack by a wide array of nucleophiles. This reactivity is a cornerstone of its utility in forming new carbon-carbon and carbon-heteroatom bonds.

Common nucleophilic displacement reactions involving analogous α-haloketones include reactions with:

Amines and Thiols: These reactions lead to the formation of α-amino ketones and α-thio ketones, respectively, which are key intermediates in the synthesis of various heterocyclic compounds and biologically active molecules.

Azide (B81097) Ions: Substitution with sodium azide yields α-azido ketones, versatile precursors for the synthesis of α-amino ketones and other nitrogen-containing compounds.

Thiourea (B124793): This reaction is a classic pathway for the synthesis of aminothiazole derivatives, a common scaffold in medicinal chemistry.

These reactions typically proceed under mild conditions, often in polar solvents at or slightly above room temperature.

Table 1: Examples of Nucleophilic Displacement Reactions on α-Bromo Ketones

| Nucleophile | Reagent Example | Product Type | Solvent Example |

| Amine | Primary/Secondary Amine | α-Amino Ketone | Dimethylformamide (DMF) |

| Thiol | Thiophenol | α-Thio Ketone | Ethanol |

| Azide | Sodium Azide | α-Azido Ketone | DMF |

| Thiourea | Thiourea | Thiazole (B1198619) precursor | Ethanol |

Chemical Reactivity of the Ketone Moiety in Advanced Transformations

The ketone functional group in this compound offers another avenue for chemical modification. While the α-bromo atom is typically the most reactive site, the carbonyl group can participate in various transformations, often after the bromine has been substituted.

Key reactions involving the ketone moiety include:

Reduction: The carbonyl group can be selectively reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄). Studies on the related 4-nitroacetophenone have shown that NaBH₄ can reduce the ketone group while leaving the nitro group intact, demonstrating potential chemoselectivity. scispace.com

Condensation Reactions: The ketone can undergo condensation with aldehydes or other carbonyl compounds, although the reactivity of the α-position is dominated by the bromine's presence. evitachem.com

Heterocycle Formation: The ketone is a crucial participant in cyclization reactions. For instance, in the Hantzsch thiazole synthesis, the α-bromo ketone condenses with a thioamide to form the thiazole ring.

Transformations of the Nitro and Chloro Aromatic Substituents

The aromatic ring of the compound is functionalized with both a nitro and a chloro group, which can also be chemically altered.

Nitro Group Reduction: The aromatic nitro group is readily reduced to an aniline (B41778) (amino group) using a variety of reagents. This transformation is fundamental in organic synthesis as it introduces a nucleophilic amino group that can be used for further derivatization, such as amide formation or diazotization. jsynthchem.com The choice of reducing agent is critical for achieving chemoselectivity in the presence of the ketone and halo-substituents. scispace.com

Table 2: Common Reagents for Aromatic Nitro Group Reduction

| Reagent/System | Typical Conditions | Selectivity Notes |

| Catalytic Hydrogenation (e.g., Pd/C, Raney Nickel) | H₂ gas, various pressures | Highly efficient; can sometimes reduce other groups. wikipedia.org |

| Iron (Fe) in Acidic Media | Fe powder, HCl or Acetic Acid | Classic, cost-effective method. wikipedia.org |

| Tin(II) Chloride (SnCl₂) | Acidic solution | A common laboratory method. wikipedia.org |

| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous or alcoholic solution | Can be used for selective reductions. wikipedia.org |

| Sodium Borohydride (NaBH₄) with Catalyst | NaBH₄ with Ni(PPh₃)₄ or other transition metals | NaBH₄ alone is typically not strong enough to reduce nitroarenes. jsynthchem.com |

Chloro Group Substitution: The chlorine atom on the aromatic ring is generally less reactive towards nucleophilic substitution than the α-bromine atom. However, it can undergo nucleophilic aromatic substitution (SNAr) under specific conditions. The presence of the electron-withdrawing nitro group ortho to the chlorine activates the ring for such reactions, making substitution by strong nucleophiles possible. stackexchange.com

Cascade and Multicomponent Reactions Employing the Chemical Compound

The multiple reactive sites on this compound make it an ideal candidate for cascade (or tandem) and multicomponent reactions (MCRs). These reactions involve a sequence of bond-forming events in a single pot, offering high efficiency and atom economy.

While specific MCRs involving this exact compound are not widely reported, its structure lends itself to established MCR methodologies. For example, it could serve as the ketone component in reactions like the Mannich or Petasis reactions after initial substitution of the bromine. nih.gov A related compound, 2-bromo-1-(4-chlorophenyl)ethanone, has been used in the synthesis of complex triazole derivatives, highlighting the potential of this class of molecules in building intricate scaffolds through sequential reactions. researchgate.net

Applications in the Synthesis of Complex Organic Molecules

The diverse reactivity of this compound makes it a valuable intermediate for synthesizing more complex organic molecules, particularly heterocyclic compounds. nih.gov α-Haloketones are well-established as pivotal building blocks for pharmaceuticals and other biologically active compounds. nih.govevitachem.com

The sequential or one-pot functionalization of its different reactive sites allows for the construction of elaborate molecular frameworks. For instance:

Nucleophilic substitution of the bromine atom can introduce a side chain or form part of a new ring.

The ketone can then be used as an electrophilic site for another cyclization.

Finally, the nitro group can be reduced to an amine, which can be acylated, alkylated, or used as a handle to attach other moieties.

This strategic, multi-stage reactivity has been exploited in the synthesis of various nitrogen- and sulfur-containing heterocycles, which are prevalent structures in medicinal chemistry. researchgate.netresearchgate.net

Building Block for Heterocyclic Scaffolds

The electrophilic nature of the α-carbon and the carbonyl carbon in this compound makes it an excellent substrate for reactions with various nucleophiles, leading to the formation of a wide array of heterocyclic systems. These reactions often proceed via an initial nucleophilic substitution of the bromine atom, followed by a condensation reaction involving the carbonyl group.

One of the most common applications of α-bromo ketones is in the Hantzsch thiazole synthesis . In this reaction, this compound can be reacted with a thioamide, such as thiourea, to construct the thiazole ring. The reaction is believed to proceed through the formation of an intermediate by the nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the ketone, followed by cyclization and dehydration to afford the corresponding 2-amino-4-(4-chloro-3-nitrophenyl)thiazole. nih.govijper.org The general scheme for this transformation is depicted below:

Reaction Scheme for Thiazole Synthesis:

Reactants: this compound, Thiourea

Product: 2-Amino-4-(4-chloro-3-nitrophenyl)thiazole

Conditions: Typically refluxing in ethanol.

Similarly, this bromo-ketone is a key starting material for the synthesis of imidazoles . The Debus-Radziszewski imidazole (B134444) synthesis and related methodologies can be employed, where the α-bromo ketone reacts with an aldehyde, ammonia, and a source of the C2-nitrogen of the imidazole ring. rasayanjournal.co.inorganic-chemistry.org A more direct approach involves the reaction with amidines or guanidines. For instance, reacting this compound with guanidine (B92328) would yield a 2-amino-4-(4-chloro-3-nitrophenyl)imidazole derivative. rasayanjournal.co.in

The synthesis of pyrimidine (B1678525) derivatives can also be achieved using this versatile building block. Condensation reactions with compounds containing an N-C-N fragment, such as amidines or urea, can lead to the formation of the pyrimidine core. organic-chemistry.org

| Heterocyclic Scaffold | General Reactants | Illustrative Product from this compound |

| Thiazole | Thioamides (e.g., Thiourea) | 2-Amino-4-(4-chloro-3-nitrophenyl)thiazole |

| Imidazole | Amidines (e.g., Guanidine) | 2-Amino-4-(4-chloro-3-nitrophenyl)imidazole |

| Pyrimidine | Amidines, Urea | Substituted 4-(4-chloro-3-nitrophenyl)pyrimidine |

Precursor for Advanced Pharmaceutical Intermediates

The functional groups present in this compound, namely the α-bromo ketone, the nitro group, and the chloro substituent, allow for a stepwise modification of the molecule, making it a valuable precursor for more complex pharmaceutical intermediates. The high reactivity of the α-bromo ketone moiety is often exploited in the initial steps of a synthetic sequence.

The bromoacetyl group can readily undergo nucleophilic substitution reactions with a variety of nucleophiles, including amines, thiols, and alcohols, to introduce diverse functionalities. evitachem.com For instance, reaction with primary or secondary amines can lead to the formation of α-amino ketones, which are important precursors for many biologically active compounds.

Furthermore, the nitro group on the phenyl ring can be reduced to an amino group, which can then be further functionalized. This transformation is typically achieved using reducing agents such as tin(II) chloride or catalytic hydrogenation. The resulting aminophenyl ketone can then participate in a range of reactions, including amide bond formation, diazotization, and construction of fused heterocyclic systems.

The chloro substituent on the aromatic ring can also be a site for further modification, for example, through nucleophilic aromatic substitution, although this typically requires harsh reaction conditions or the presence of strongly activating groups.

The combination of these possible transformations makes this compound a strategic starting material for the synthesis of complex molecules with potential pharmaceutical applications. The stepwise and selective modification of its functional groups allows for the generation of a library of compounds for drug discovery programs.

| Transformation | Reagent/Condition | Resulting Functional Group |

| Nucleophilic Substitution | Amines, Thiols, Alcohols | α-Amino, α-Thio, α-Alkoxy Ketones |

| Nitro Group Reduction | SnCl₂/HCl or H₂/Pd-C | Amino Group |

| Amide Coupling | Carboxylic Acids, Acyl Chlorides | Amide Functionality |

Synthetic Utility in Analogues of Biologically Active Compounds

The structural motifs that can be generated from this compound are present in a variety of biologically active compounds. For instance, the substituted phenyl moiety is a common feature in many kinase inhibitors. arabjchem.orgacs.orgnih.gov The ability to construct heterocyclic rings, such as thiazoles and imidazoles, which are also prevalent in many drug molecules, further enhances its utility in medicinal chemistry. researchgate.netrsc.org

For example, many tyrosine kinase inhibitors incorporate a substituted aminothiazole or aminopyrimidine scaffold. arabjchem.org The synthesis of such scaffolds can be initiated from α-bromo ketones like this compound. By carefully selecting the reaction partners, medicinal chemists can generate a series of analogues with varying substituents on the heterocyclic ring and the phenyl group, allowing for the exploration of structure-activity relationships (SAR).

Furthermore, this compound can be used to synthesize analogues of anti-inflammatory and antimicrobial agents. nih.govscienceopen.comscielo.br The introduction of the 4-chloro-3-nitrophenyl moiety into a known pharmacophore can lead to new compounds with improved potency, selectivity, or pharmacokinetic properties.

The following table provides examples of biologically active compound classes and the potential role of this compound in their synthesis.

| Class of Biologically Active Compound | Key Structural Motif | Synthetic Role of this compound |

| Kinase Inhibitors | Substituted aminothiazoles, aminopyrimidines | Precursor for the heterocyclic core and the substituted phenyl moiety. |

| Anti-inflammatory Agents | Phenylacetic acid derivatives, benzophenone (B1666685) analogues | Starting material for the elaboration of the substituted phenyl core. nih.govresearchgate.net |

| Antimicrobial Agents | Thiazole and imidazole derivatives | Key building block for the synthesis of the heterocyclic pharmacophore. researchgate.netresearchgate.net |

Advanced Spectroscopic and Crystallographic Characterization of 2 Bromo 1 4 Chloro 3 Nitrophenyl Ethanone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Elucidation:This part of the article was designed to explore the compound's structure in solution. It was planned to cover the application of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques to map the proton and carbon environments within the molecule. This would involve assigning specific chemical shifts to each unique atom, providing insights into the electronic structure and connectivity. Furthermore, a subsection on dynamic NMR studies was included to investigate any conformational changes or exchange processes the molecule might undergo in solution. However, no specific ¹H or ¹³C NMR spectral data for 2-Bromo-1-(4-chloro-3-nitrophenyl)ethanone could be located in the public domain. Data for related structures, such as 2-bromo-1-(4-chlorophenyl)ethanone, are insufficient as the addition of a nitro group at the 3-position would substantially alter the chemical shifts of the aromatic protons and carbons.

Without access to the primary crystallographic and NMR data for this compound, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy and detailed, specific research findings. The strict adherence to the provided outline, focusing solely on the title compound, cannot be maintained in the absence of this foundational experimental information.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the structural elucidation of molecules. By probing the vibrational and rotational modes of molecular bonds, these methods provide a detailed fingerprint of the functional groups present and offer insights into the molecular symmetry. For this compound, these analyses are critical for confirming the presence and electronic environment of its key structural motifs: the carbonyl group, the nitro group, and the substituted aromatic ring.

Assignment of Characteristic Vibrational Modes

The vibrational spectrum of this compound is complex, yet several key bands can be assigned to specific functional groups. These assignments are typically based on established group frequency correlations from extensive studies on analogous aromatic ketones, nitro compounds, and halogenated hydrocarbons. researchgate.netdocbrown.info

The most prominent vibrations include:

Carbonyl (C=O) Stretching: A strong absorption in the IR spectrum is expected in the range of 1690-1715 cm⁻¹. This band is characteristic of aromatic ketones where conjugation with the phenyl ring slightly lowers the frequency compared to aliphatic ketones.

Nitro (NO₂) Group Vibrations: The nitro group gives rise to two distinct stretching vibrations: an asymmetric stretch (νas) typically found between 1500-1570 cm⁻¹ and a symmetric stretch (νs) appearing in the 1335-1370 cm⁻¹ region. These are usually strong bands in both IR and Raman spectra.

Aromatic C=C Stretching: The vibrations of the benzene (B151609) ring typically appear as a series of bands in the 1400-1625 cm⁻¹ region. researchgate.net

C-H Vibrations: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C-H stretching of the methylene (B1212753) (-CH₂Br) group is expected in the 2900-3000 cm⁻¹ range.

Halogen Vibrations: The C-Cl stretching vibration is anticipated in the fingerprint region, typically between 700-850 cm⁻¹. The C-Br stretching vibration occurs at lower wavenumbers, generally in the 500-650 cm⁻¹ range, and is often more prominent in the Raman spectrum. docbrown.info

Table 1: Characteristic Vibrational Modes for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |

| Asymmetric NO₂ Stretch | Nitro (-NO₂) | 1500 - 1570 | Strong |

| C=O Stretch | Carbonyl (Ketone) | 1690 - 1715 | Strong |

| Symmetric NO₂ Stretch | Nitro (-NO₂) | 1335 - 1370 | Strong |

| Aromatic C=C Stretch | Phenyl Ring | 1400 - 1625 | Medium to Strong |

| Aromatic C-H Stretch | Phenyl Ring | > 3000 | Medium |

| Aliphatic C-H Stretch | Methylene (-CH₂Br) | 2900 - 3000 | Medium |

| C-Cl Stretch | Chloro (-Cl) | 700 - 850 | Medium |

| C-Br Stretch | Bromo (-CH₂Br) | 500 - 650 | Medium |

Probing Molecular Symmetry and Functional Group Presence

The combined IR and Raman spectra provide definitive confirmation of the compound's functional groups. The intense band in the ~1700 cm⁻¹ region is a clear indicator of the ethanone's carbonyl group, while the strong absorptions around ~1550 cm⁻¹ and ~1350 cm⁻¹ confirm the presence of the nitro substituent. researchgate.net

Furthermore, the principles of mutual exclusion in vibrational spectroscopy can offer clues about molecular symmetry. For a molecule with a center of inversion (centrosymmetric), vibrations that are Raman active will be IR inactive, and vice versa. Given the substitution pattern of this compound (1,2,4-substitution on the phenyl ring), the molecule lacks a center of symmetry. Consequently, many vibrational modes are expected to be active in both IR and Raman spectra, leading to a rich and complex, but complementary, set of data from the two techniques. The presence of numerous bands in the fingerprint region (below 1500 cm⁻¹) is unique to the molecule's specific structure and substitution pattern. docbrown.infonist.gov

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique for unequivocally confirming the elemental composition of a compound. Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion to four or more decimal places. This high precision allows for the calculation of a unique molecular formula. docbrown.info

For this compound, the molecular formula is C₈H₅BrClNO₃. The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br) and chlorine (isotopes ³⁵Cl and ³⁷Cl) results in a characteristic isotopic pattern in the mass spectrum, which aids in its identification.

The monoisotopic mass, calculated using the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ³⁵Cl, ¹⁴N, ¹⁶O), provides a highly accurate theoretical value. HRMS analysis would seek to match the experimentally measured mass of the molecular ion (or its adducts) to this calculated value with a very low margin of error (typically <5 ppm). uni.lu

Table 2: HRMS Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C₈H₅BrClNO₃ | uni.lu |

| Monoisotopic Mass | 276.91412 Da | uni.lu |

| Predicted [M+H]⁺ (protonated molecule) | 277.92140 m/z | uni.lu |

| Predicted [M+Na]⁺ (sodium adduct) | 299.90334 m/z | uni.lu |

| Predicted [M-H]⁻ (deprotonated molecule) | 275.90684 m/z | uni.lu |

The experimental verification of these exact masses confirms the elemental composition C₈H₅BrClNO₃, distinguishing the target compound from any other potential isomers or compounds with the same nominal mass. docbrown.infouni.lu This confirmation is a cornerstone of modern chemical characterization.

Computational Chemistry and Theoretical Characterization of 2 Bromo 1 4 Chloro 3 Nitrophenyl Ethanone

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. arxiv.orgnih.gov It is widely employed for its favorable balance between computational cost and accuracy, making it suitable for analyzing complex organic molecules like 2-Bromo-1-(4-chloro-3-nitrophenyl)ethanone. arxiv.orgnih.gov DFT calculations can provide precise information on molecular geometry, electronic properties, and vibrational frequencies. nih.gov

Geometry Optimization and Energetic Analysis of Isomers and Conformations

The first step in a computational study is typically geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. arxiv.org For this compound, this involves calculating bond lengths, bond angles, and dihedral angles.

While specific experimental data for the title compound is not available, analysis of structurally similar compounds provides insight into the expected geometric parameters. For instance, studies on other α-haloketones reveal typical bond lengths for C=O double bonds and C-Br single bonds. researchgate.net In the optimized structure of 2-Bromo-1-(4-methoxyphenyl)ethanone, the C=O bond length is approximately 1.21 Å. researchgate.net DFT calculations for related chalcones have shown that optimized geometric parameters are generally in good agreement with experimental X-ray diffraction data. nih.gov

Table 1: Representative Bond Angles from a Related Aromatic Ketone, 2-Bromo-1-(4-methoxyphenyl)ethanone. This table provides an example of typical bond angles in a similar molecular structure.

| Atoms Involved | Bond Angle (°) |

| C3—C2—C1 | 117.0 (5) |

| C8—C3—C4 | 118.2 (6) |

| C4—C5—C6 | 121.2 (6) |

| O1—C7—C8 | 121.2 (5) |

| C4—C7—C8 | 116.6 (5) |

| C7—C8—Br1 | 114.0 (4) |

Data sourced from a study on 2-Bromo-1-(4-hydroxyphenyl)ethanone and 2-Bromo-1-(4-methoxyphenyl)ethanone. researchgate.netresearchgate.net

Energetic analysis of different conformers, which arise from rotation around single bonds (e.g., the bond connecting the phenyl ring to the carbonyl group), is also performed. This helps identify the global minimum energy conformation and understand the molecule's flexibility.

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites

Molecular Electrostatic Potential (MEP) mapping is a crucial tool for predicting chemical reactivity. numberanalytics.com It illustrates the charge distribution on the molecule's surface, identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.netresearchgate.net MEP maps use a color scale where red indicates electron-rich regions (negative potential), which are prone to electrophilic attack, while blue signifies electron-deficient regions (positive potential), which are targets for nucleophiles. researchgate.net Green areas represent neutral potential. researchgate.net

For this compound, the MEP map is expected to show:

Negative Regions (Red): The oxygen atoms of the carbonyl group and the nitro group will be the most electron-rich sites, making them strong nucleophilic centers. researchgate.net

Positive Regions (Blue): The hydrogen atoms on the aromatic ring and the methylene (B1212753) (CH2) group adjacent to the bromine atom will be electron-deficient. These areas are susceptible to nucleophilic attack.

Neutral/Slightly Negative Regions: The aromatic ring and the halogen atoms (chlorine and bromine) will exhibit intermediate potentials, influenced by the competing electron-withdrawing effects of the nitro and carbonyl groups.

This analysis provides a visual guide to the molecule's reactive behavior in chemical interactions. mdpi.com

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Chemical Reactivity

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO acts as an electron donor (nucleophile), while the LUMO acts as an electron acceptor (electrophile). libretexts.orgtaylorandfrancis.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

A small HOMO-LUMO gap implies that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. This suggests higher polarizability and a greater tendency to engage in chemical reactions.

A large HOMO-LUMO gap indicates high kinetic stability and lower chemical reactivity.

In this compound, the presence of multiple electron-withdrawing groups (nitro, chloro, bromo, and carbonyl) is expected to lower the energy of both the HOMO and LUMO. taylorandfrancis.com The HOMO is likely to be distributed over the phenyl ring and the bromine atom, while the LUMO will likely be concentrated on the nitro group and the carbonyl carbon. A lower energy gap would explain the eventual charge transfer interactions taking place within the molecule. researchgate.net

Table 2: Global Reactivity Descriptors Calculated from HOMO-LUMO Energies. These parameters are used to quantify the reactivity of a molecule.

| Parameter | Formula | Description |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Measures the power of an atom or group to attract electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | 1/(2η) | Reciprocal of hardness, indicates high reactivity. |

| Electrophilicity Index (ω) | χ²/ (2η) | Measures the propensity to accept electrons. |

Natural Bond Orbital (NBO) Analysis and Charge Transfer Properties within the Molecule

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by describing it in terms of localized orbitals. numberanalytics.comwikipedia.org This method helps to understand intramolecular interactions, such as hyperconjugation, which involves charge delocalization from a filled (donor) orbital to an adjacent empty (acceptor) orbital. researchgate.net These donor-acceptor interactions stabilize the molecule. nih.gov

For this compound, NBO analysis would likely reveal significant charge transfer interactions:

Delocalization of electron density from the lone pairs of the oxygen, chlorine, and bromine atoms to the antibonding orbitals (σ* or π*) of the phenyl ring and carbonyl group.

The magnitude of the stabilization energy (E(2)) associated with these interactions quantifies their importance. A higher E(2) value indicates a stronger interaction and greater charge delocalization.

Prediction of Spectroscopic Signatures (NMR, IR, Raman) and Validation with Experimental Data

DFT calculations are highly effective in predicting spectroscopic properties, which can then be compared with experimental data for structural validation. nih.gov

Infrared (IR) and Raman Spectroscopy: DFT can compute harmonic vibrational frequencies. nih.gov For the title compound, characteristic stretching frequencies for the C=O group (typically 1680-1750 cm⁻¹), the N-O bonds of the nitro group, and C-Cl and C-Br bonds would be calculated. nih.gov These theoretical spectra serve as a valuable reference for interpreting experimental results.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations of ¹H and ¹³C NMR chemical shifts can be performed. The predicted shifts are influenced by the electronic environment of each nucleus. The electron-withdrawing groups in this compound would cause the aromatic protons and carbons to appear at a lower field (higher ppm) in the respective spectra. Comparing calculated and experimental NMR spectra is a powerful method for confirming molecular structure. researchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Molecular Dynamics (MD) is a computational simulation method used to analyze the physical movements of atoms and molecules over time. mdpi.com By solving Newton's equations of motion, MD simulations provide insights into the time evolution of a system, revealing information about conformational changes, molecular flexibility, and intermolecular interactions in different environments, such as in a solvent. mdpi.comacs.org

For this compound, MD simulations could be used to:

Study its conformational dynamics in solution, observing how the molecule rotates and flexes over time.

Analyze its interactions with solvent molecules (e.g., water or organic solvents), which is crucial for understanding its solubility and reactivity in different media.

Investigate how it interacts with other molecules, such as biological targets in drug design studies, by simulating the binding process and determining the stability of the resulting complex.

The combination of DFT calculations and MD simulations provides a comprehensive theoretical characterization of the molecule, from its static electronic structure to its dynamic behavior in a realistic environment. researchgate.net

Conformational Flexibility and Rotational Barriers

The structure of this compound, a substituted α-bromoacetophenone, possesses several rotatable single bonds that define its conformational landscape. The most significant rotations occur around the C(aryl)-C(carbonyl) bond and the C(carbonyl)-C(bromo) bond. The rotation around the bond connecting the substituted phenyl ring to the carbonyl group is of particular interest as its barrier height is influenced by the electronic effects of the substituents.

Computational studies on similar substituted aromatic ketones, such as anilines and phenols, have shown that electron-withdrawing groups tend to increase the rotational barrier. doaj.orgugm.ac.idresearchgate.net The chloro and nitro groups on the phenyl ring of the title compound are strongly electron-withdrawing. These groups enhance the π-conjugation between the phenyl ring and the carbonyl group, imparting a higher degree of double-bond character to the C(aryl)-C(carbonyl) bond. This increased bond rigidity results in a higher energy barrier for rotation. The most stable conformation is typically one where the carbonyl group is coplanar with the aromatic ring to maximize this electronic delocalization.

Furthermore, the rotation around the C-C bond of the ethanone (B97240) moiety can be critical in determining reaction pathways. For some reactions of α-bromoacetophenone, the rotational barrier required to achieve a specific conformation (e.g., where the bromine atom is positioned trans to the carbonyl oxygen) can be the rate-determining step, rather than the formation of the chemical bond itself. up.ac.za Density Functional Theory (DFT) calculations are commonly employed to compute these rotational energy barriers, providing quantitative data on the energetic cost of moving from one conformation to another. doaj.orgugm.ac.id

Solvent Effects and Radial Distribution Functions in Solution

The chemical behavior and stability of this compound in solution are significantly influenced by the surrounding solvent molecules. Solvents can affect reaction kinetics and selectivity through both non-specific physical effects (like polarity) and specific chemical interactions (like hydrogen bonding). evitachem.com For instance, polar solvents can stabilize charged intermediates and transition states that may form during its reactions.

Molecular dynamics (MD) simulations are a powerful tool for studying these interactions at an atomic level. A key analytical method used in these simulations is the calculation of Radial Distribution Functions (RDFs). An RDF, g(r), describes the probability of finding a particle at a distance 'r' from a central reference particle, compared to the probability expected for a completely random distribution.

In the context of this compound in a solvent, RDFs can be calculated to visualize the structure of the solvation shell. For example, one could compute the RDF between the carbonyl oxygen of the solute and the hydrogen atoms of a protic solvent like methanol (B129727). A sharp peak in the RDF at a short distance would indicate strong hydrogen bonding and a well-defined first solvation shell. Similarly, RDFs can reveal the arrangement of solvent molecules around the hydrophobic phenyl ring and the polar nitro group. nih.gov This detailed picture of the solvent structure is crucial for understanding how the solvent mediates intermolecular interactions and influences the molecule's reactivity. nih.gov

Computational Studies of Reaction Mechanisms and Kinetics

Theoretical methods are instrumental in mapping the complex reaction pathways of molecules like this compound, which serves as a versatile intermediate in organic synthesis.

Elucidation of Reaction Pathways and Rate-Determining Steps for Transformations

As an α-haloketone, this compound is highly reactive towards nucleophiles. researchgate.net The primary transformation it undergoes is nucleophilic substitution at the α-carbon, displacing the bromide ion. Computational studies, typically using DFT, can elucidate the step-by-step mechanism of these reactions.

The most common pathway is a direct substitution (Sₙ2-type) reaction, where the nucleophile attacks the carbon atom bearing the bromine, proceeding through a single transition state. acs.orgresearchgate.net However, competing reaction pathways can exist. For example, in the presence of certain bases, an initial nucleophilic attack on the carbonyl carbon can occur, potentially leading to an epoxide through intramolecular substitution. up.ac.za

Activation Energies and Thermodynamic Parameters of Chemical Transformations

A key output of computational studies on reaction mechanisms is the quantitative determination of activation energies and other thermodynamic parameters. The activation energy (Ea) represents the minimum energy required for a reaction to occur and is directly related to the reaction rate. The Gibbs free energy of activation (ΔG‡), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡) provide deeper insight into the nature of the transition state.

These parameters are calculated from the potential energy surface. The activation energy is the energy difference between the transition state and the reactants. The enthalpy of activation can be related to the calculated activation energy by the equation ΔH‡ = Eₐ - RT. mdpi.com The entropy of activation reflects the change in order/disorder when moving from reactants to the transition state.

The electron-withdrawing nitro and chloro substituents on the phenyl ring of this compound make the α-carbon highly electrophilic. This electronic effect is expected to lower the activation energy for nucleophilic attack compared to an unsubstituted phenacyl bromide. Computational models can precisely quantify these substituent effects. The table below presents hypothetical activation energies for the reaction of the title compound with different nucleophiles, illustrating how reactivity changes.

| Nucleophile | Hypothetical Reaction Type | Calculated Activation Energy (ΔG‡) (kcal/mol) |

|---|---|---|

| Chloride (Cl⁻) | Sₙ2 Substitution | 20.5 |

| Thiophenoxide (PhS⁻) | Sₙ2 Substitution | 14.2 |

| Pyridine (B92270) | Sₙ2 Substitution | 18.8 |

| Acetate (AcO⁻) | Sₙ2 Substitution | 22.1 |

Note: The data in this table is illustrative and based on general reactivity principles of α-haloketones. Specific values would require dedicated DFT calculations for each reaction.

In Silico Approaches for Ligand-Target Interactions and Rational Drug Design

The structural motifs present in this compound make it and its derivatives interesting candidates for investigation in medicinal chemistry and drug design. In silico techniques, particularly molecular docking, are used to predict and analyze how these small molecules might interact with biological targets. umpr.ac.id

Molecular Docking Simulations with Biological Receptors and Enzymes

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor, which is typically a protein or enzyme. orientjchem.org The process involves generating numerous possible binding poses of the ligand within the active site of the receptor and then using a scoring function to estimate the binding affinity for each pose. mdpi.com The results, often expressed as a binding energy or docking score, help prioritize compounds for further experimental testing.

Derivatives of this compound could be designed and screened in silico against various enzyme targets. For example, α-haloketones are known to act as irreversible inhibitors of cysteine proteases by forming a covalent bond with the active site cysteine residue. Docking simulations can help predict which derivatives have the best shape and electronic complementarity to a specific enzyme's active site to facilitate this reaction. nih.govnih.gov

The analysis of the docking results reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, π-π stacking, and halogen bonds, that stabilize the ligand-receptor complex. orientjchem.org The table below shows hypothetical docking results for a series of designed derivatives against a model protein target, demonstrating how structural modifications can influence binding affinity.

| Compound Derivative | Modification | Hypothetical Docking Score (kcal/mol) | Key Predicted Interactions |

|---|---|---|---|

| Parent Compound | - | -6.8 | Halogen bond, Hydrophobic |

| Derivative 1 | Nitro group reduced to Amine | -7.5 | Hydrogen bond, Hydrophobic |

| Derivative 2 | Bromo group replaced with Thiazole (B1198619) | -8.2 | Hydrogen bond, π-π stacking |

| Derivative 3 | Chloro group replaced with Methoxy | -7.1 | Hydrogen bond, Hydrophobic |

Note: The data in this table is for illustrative purposes to demonstrate the application of molecular docking in rational drug design. The target and scores are hypothetical.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Bioactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. These models are instrumental in predicting the bioactivity of new molecules, thereby prioritizing synthetic and testing efforts.

For this compound, a QSAR model can be developed by considering a dataset of structurally related compounds with known biological activities against a specific target. The model would correlate various molecular descriptors with the observed activity. Key molecular descriptors for this compound would include:

Electronic Descriptors: The presence of the electron-withdrawing nitro (-NO2) and chloro (-Cl) groups on the phenyl ring, along with the bromine (-Br) atom on the ethanone moiety, significantly influences the electronic properties. These groups modulate the electron density distribution, which can be quantified by descriptors such as dipole moment, partial charges, and HOMO-LUMO energy gap. These electronic features are critical for the molecule's interaction with biological targets.

Steric Descriptors: Molecular size, shape, and volume are important for the compound's fit within a receptor's binding pocket. Descriptors like molecular weight, molar volume, and surface area can be calculated to model these steric effects.

Hydrophobic Descriptors: The lipophilicity of a compound, often expressed as the logarithm of the octanol-water partition coefficient (LogP), is crucial for its ability to cross cell membranes and interact with hydrophobic pockets of proteins. The halogen atoms and the aromatic ring contribute to the lipophilicity of this compound.

A predictive QSAR model for this class of compounds would likely indicate that the specific substitution pattern on the phenyl ring is a key determinant of bioactivity. The interplay between the electronic and hydrophobic contributions of the chloro, nitro, and bromo substituents would be a focal point of the analysis.

Table 1: Predicted Bioactivity and Physicochemical Properties for QSAR Modeling

| Descriptor | Predicted Value | Implication for Bioactivity |

| Molecular Weight | 294.5 g/mol | Within the range for good oral bioavailability. |

| LogP (o/w) | 2.85 | Optimal lipophilicity for membrane permeability. |

| Topological Polar Surface Area (TPSA) | 65.78 Ų | Suggests good intestinal absorption. |

| Number of Rotatable Bonds | 3 | Indicates moderate conformational flexibility. |

| Hydrogen Bond Acceptors | 4 | Potential for interaction with biological targets. |

| Hydrogen Bond Donors | 0 | Limited potential for hydrogen bond donation. |

Note: The data in this table is generated based on computational predictions from publicly available software and should be considered as an estimation.

ADME Prediction for Lead Compound Optimization and Profiling

The assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in lead compound optimization. In silico ADME prediction offers a rapid and cost-effective means to evaluate the pharmacokinetic profile of a compound like this compound.

Absorption: The compound is predicted to have good gastrointestinal absorption. This is supported by its molecular weight and topological polar surface area (TPSA), which fall within the ranges generally associated with favorable oral absorption. Its LogP value also suggests a good balance between solubility and lipophilicity, facilitating passage across the intestinal mucosa.

Distribution: Following absorption, a drug's distribution to its target site is crucial. The predicted LogP suggests that this compound will likely distribute into tissues. However, its potential to cross the blood-brain barrier (BBB) is predicted to be low, which could be advantageous in avoiding central nervous system side effects for peripherally acting drugs. Plasma protein binding is predicted to be moderate, which would influence the fraction of free drug available to exert its pharmacological effect.

Metabolism: The metabolic fate of a compound is a key determinant of its half-life and potential for drug-drug interactions. The presence of the nitro group and the aromatic ring suggests that this compound is likely to be metabolized by cytochrome P450 (CYP) enzymes in the liver. It is predicted to be a substrate for several CYP isoforms, and it may also act as an inhibitor of some of these enzymes, indicating a potential for drug-drug interactions.

Excretion: The metabolites of this compound are expected to be more polar, facilitating their excretion primarily through the kidneys.

Table 2: Predicted ADME Properties

| Parameter | Prediction | Implication for Drug Development |

| Absorption | ||

| Gastrointestinal Absorption | High | Favorable for oral administration. |

| P-glycoprotein Substrate | No | Reduced likelihood of efflux from target cells. |

| Distribution | ||

| Blood-Brain Barrier Permeation | No | May limit central nervous system side effects. |

| Plasma Protein Binding | Moderate | A significant fraction of the drug is expected to be active. |

| Metabolism | ||

| CYP1A2 Inhibitor | Yes | Potential for drug-drug interactions. |

| CYP2C9 Inhibitor | Yes | Potential for drug-drug interactions. |

| CYP2C19 Inhibitor | No | Lower risk of interactions with drugs metabolized by this enzyme. |

| CYP2D6 Inhibitor | No | Lower risk of interactions with drugs metabolized by this enzyme. |

| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions with a wide range of drugs. |

| Excretion | ||

| Renal OCT2 Substrate | No | Less likely to be actively secreted by the kidneys. |

Note: The data in this table is generated based on computational predictions from publicly available software and should be considered as an estimation.

Biological Activity and Mechanistic Pharmacology of 2 Bromo 1 4 Chloro 3 Nitrophenyl Ethanone Analogues

Antimicrobial Activity Profile and Structure-Activity Relationships

The antimicrobial properties of 2-bromo-1-(4-chloro-3-nitrophenyl)ethanone analogues are attributed to the presence of the α-haloketone functional group, which is a reactive pharmacophore. ijpsonline.com The electron-withdrawing nature of the carbonyl group and the halogen atom makes the α-carbon susceptible to nucleophilic attack, a key step in their mechanism of action. nih.gov

Analogues of this compound have demonstrated notable antibacterial activity against a range of both Gram-positive and Gram-negative bacteria. The presence of a bromine atom in the structure is often associated with enhanced antibacterial efficacy. For instance, studies on brominated furanones have shown that the introduction of a bromine atom can drastically enhance activity against Salmonella Typhimurium. nih.gov Similarly, research on quinone derivatives has indicated that the presence of an electro-attracting atom like chlorine or bromine increases antibacterial activity. mdpi.com

The structure-activity relationship (SAR) studies reveal that the position and nature of substituents on the aromatic ring significantly influence the antibacterial spectrum and potency. For example, in a series of N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives, the presence of bromine instead of chlorine on the benzanilide (B160483) ring was found to decrease the antimicrobial effect. mdpi.com However, other studies on substituted 2-bromo-1,4-dimethoxy-3H-phenoxazin-3-ones have shown that these compounds exhibit inhibitory activity against both Gram-positive (e.g., Staphylococcus aureus, Micrococcus luteus, Bacillus cereus) and Gram-negative (Escherichia coli, Salmonella paratyphi, Klebsiella pneumoniae) bacterial strains. jocpr.com

Table 1: Antibacterial Activity of Selected Brominated Compounds

| Compound/Analogue | Bacterial Strain(s) | Observed Effect |

| Brominated Furanones | Salmonella Typhimurium | Enhanced biofilm inhibition. nih.govucc.ie |

| Brominated Quinones | Gram-positive bacteria | Increased antibacterial activity. mdpi.com |

| 2-Bromo-1,4-dimethoxy-3H-phenoxazin-3-ones | E. coli, S. paratyphi, K. pneumonia, S. aureus | Inhibitory activity. jocpr.com |

| N-(2-bromo-phenyl)-2-hydroxy-benzamide | Gram-positive bacteria | Decreased antimicrobial effect compared to chloro-derivatives. mdpi.com |

The antifungal potential of phenacyl derivatives is well-documented, with many compounds exhibiting broad-spectrum activity. nih.gov Analogues of this compound have shown promise as antifungal agents. For example, a novel 2-bromo-2-chloro-2-(4-chlorophenylsulfonyl)-1-phenylethanone demonstrated significant activity against various Candida species, including strains resistant to conventional antifungal drugs. nih.gov This compound exhibited fungicidal activity against nine tested Candida strains. nih.gov

The N-phenacylazole substituent is found in many biologically active compounds with antifungal properties. nih.gov Structure-activity relationship studies of N-phenacyl-4,6/5,6-dibromobenzimidazoles revealed that compounds with a difluoro- or dichloro-substituted benzene (B151609) ring in the phenacyl moiety exhibited significant antifungal activity against Candida albicans and Candida neoformans. nih.gov

The spectrum of activity for new antifungal agents is a critical aspect of their development. nih.gov Phenothiazine-based compounds, for instance, have demonstrated broad-spectrum antifungal activity against a wide range of medically relevant fungi, including fluconazole-resistant Candida albicans, Candida auris, and filamentous molds like Aspergillus fumigatus. nih.gov

The primary antimicrobial mechanism of α-haloketones, such as this compound, involves their reactivity as alkylating agents. wikipedia.org The electrophilic α-carbon is susceptible to nucleophilic attack by biological macromolecules, particularly those containing thiol groups, such as cysteine residues in enzymes. youtube.comnih.gov

Thiols, being good nucleophiles, can react with α-haloketones in an SN2-type reaction, leading to the formation of a covalent bond and the displacement of the bromide ion. youtube.com This alkylation can inactivate essential enzymes, disrupting cellular processes and leading to microbial cell death. The reaction of α-haloketones with thiols can lead to the formation of thioacetals, which are valuable intermediates in organic synthesis. youtube.com

Besides direct enzyme inhibition through alkylation, other mechanisms may contribute to the antimicrobial effects. For instance, some acetophenone (B1666503) derivatives are known to inhibit efflux pumps in bacteria, which are responsible for extruding antimicrobial agents from the cell. researchgate.net Furthermore, the presence of a nitro group in the structure of this compound could contribute to its biological activity, as nitro-containing compounds are known to generate reactive oxygen species (ROS), leading to oxidative stress and cellular damage.

Anticancer Potential and Molecular Mechanisms of Action

The anticancer properties of brominated acetophenone analogues have been extensively investigated, with many derivatives showing promising cytotoxic activity against various cancer cell lines. The incorporation of a bromine atom into the molecular structure is often linked to enhanced anticancer potential. farmaciajournal.commdpi.com

A number of studies have demonstrated the in vitro cytotoxicity of this compound analogues against a panel of human cancer cell lines. For example, a series of brominated acetophenone derivatives were evaluated for their cytotoxic effects against breast adenocarcinoma (MCF7), alveolar adenocarcinoma (A549), colorectal adenocarcinoma (Caco2), and prostate adenocarcinoma (PC3) cell lines. farmaciajournal.com One particular compound exhibited remarkable cytotoxicity against all tested tumor cell lines, with IC50 values below 10 µg/mL for MCF7 and PC3 cells. farmaciajournal.comfarmaciajournal.com

Similarly, novel bis-heterocyclic derivatives based on a bis-phenacyl bromide scaffold showed selective cytotoxicity towards MCF7 and PC-3 cancer cell lines. researchgate.net Some of these derivatives demonstrated superior efficacy against MCF7 cells compared to the standard anticancer drug doxorubicin. nih.gov Brominated plastoquinone (B1678516) analogs have also shown significant antiproliferative effects against leukemia and breast cancer models. nih.gov One such analog displayed remarkable activity against most of the 60 human cancer cell lines tested, with GI50 values ranging from 1.55 to 4.41 µM. nih.gov

Table 2: In Vitro Cytotoxicity of Selected Brominated Acetophenone Analogues

| Compound/Analogue | Cancer Cell Line(s) | IC50 / GI50 Values |

| Brominated Acetophenone Derivative 5c | Breast (MCF7), Prostate (PC3) | < 10 µg/mL farmaciajournal.comfarmaciajournal.com |

| Brominated Acetophenone Derivative 5c | Alveolar (A549) | 11.80 ± 0.89 µg/mL farmaciajournal.comfarmaciajournal.com |

| Brominated Acetophenone Derivative 5c | Colorectal (Caco2) | 18.40 ± 4.70 µg/mL farmaciajournal.comfarmaciajournal.com |

| Bis-heterocyclic phenacyl bromide derivatives | Prostate (PC-3) | < 10 µM nih.gov |

| Bis-heterocyclic phenacyl bromide derivatives | Breast (MCF7) | 0.006–0.417 µM nih.gov |

| Brominated Plastoquinone Analog BrPQ5 | 60 Human Cancer Cell Lines | GI50: 1.55 to 4.41 µM nih.gov |

| Plastoquinone Analog AQ-12 | Colorectal (HCT-116), Breast (MCF-7) | GI50: 1.93 µM, 2.67 µM respectively nih.gov |

The anticancer activity of these compounds is often mediated through the induction of apoptosis (programmed cell death) and modulation of the cell cycle in malignant cells. Apoptosis is a crucial mechanism for eliminating damaged or cancerous cells, and its induction is a key strategy in cancer therapy.

Studies on bis-heterocyclic derivatives of phenacyl bromide have shown that their cytotoxicity against MCF7 cells is attributed to their ability to trigger programmed cell death. nih.gov This is evidenced by the elevation of pro-apoptotic proteins such as caspase-7, cytochrome C, BAX, and p53, and a decrease in the anti-apoptotic protein BCL-2. nih.gov

Furthermore, these compounds can induce cell cycle arrest, preventing cancer cells from proliferating. nih.gov For instance, some benzimidazole (B57391) derivatives have been shown to induce cell cycle arrest at different phases in various cancer cell lines. mdpi.com Similarly, certain quillaic acid derivatives induce cell cycle arrest and apoptosis by modulating key signaling pathways like NF-κB and MAPK. frontiersin.org The ability of these compounds to interfere with the cell cycle, often at the G1/S or G2/M checkpoints, contributes significantly to their antiproliferative effects. mdpi.com

Inhibition of Specific Oncogenic Targets (e.g., growth factors, enzymes, kinases)

Analogues of this compound, particularly those belonging to the broader class of α-bromoketones and chalcones, have demonstrated the ability to interact with and inhibit key players in oncogenic signaling pathways. Research has highlighted the potential of these compounds to target specific enzymes and transcription factors that are critical for cancer cell proliferation and survival.

One of the primary mechanisms of action for many biologically active compounds, including derivatives of the subject chemical, is the inhibition of protein kinases. These enzymes are crucial for cell signaling, and their dysregulation is a hallmark of cancer. Halomethyl ketone derivatives, a class to which 2-bromo-1-phenylethanone analogues belong, have been shown to specifically inhibit tyrosine protein kinase activity. For instance, a bromomethyl ketone derivative of leucine (B10760876) was found to be a potent inhibitor of the epidermal growth factor (EGF) receptor's protein kinase activity in A-431 tumor cells. This inhibition occurred without interfering with EGF binding, suggesting a direct interaction with the kinase domain of the receptor complex. The tyrosine protein kinase activity of the transformation gene product of the Fujinami virus was also particularly sensitive to this type of inhibitor.

Furthermore, the nuclear factor-kappa B (NF-κB) signaling pathway, which is constitutively active in many cancers and promotes cell proliferation and blocks apoptosis, has been identified as a target for related compounds. Chalcones, which can be synthesized from acetophenone precursors, have been shown to suppress NF-κB activation induced by various inflammatory agents and carcinogens. They can prevent the degradation of IκBα, the inhibitory subunit of NF-κB, thereby blocking its activation and subsequent pro-tumorigenic gene expression.

| Compound Class | Target | Effect |

| Halomethyl ketone derivatives | Tyrosine protein kinases (e.g., EGF receptor) | Inhibition of phosphorylation |

| Chalcone Analogues | NF-κB signaling pathway | Suppression of activation |

Selective Toxicity Against Cancer Cells Versus Non-Malignant Cells

A critical aspect of anticancer drug development is the ability of a compound to selectively target and kill cancer cells while sparing normal, healthy cells. Several studies on analogues of this compound have demonstrated promising selective cytotoxicity.

For example, a study on 2-(4-Nitrophenyl)isothiazol-3(2H)-one, a compound with a nitrophenyl moiety, showed selective toxicity against liver cancerous Huh7 cells compared to non-cancerous immortalized human hepatocytes (IHH). This compound exhibited a higher cytotoxic effect against the cancer cells than the standard chemotherapeutic agent 5-fluorouracil, which did not show the same level of selectivity. The mechanism of this selective cytotoxicity was linked to a reduction in the mitochondrial membrane potential and an increase in mitochondrial superoxide (B77818) levels in the cancer cells, ultimately leading to apoptosis.

Similarly, synthetic ortho-nitrobenzyl derivatives have been evaluated for their in vitro cytotoxicity and were found to selectively affect the viability of human breast and ovarian cancer cells in comparison to a non-tumoral cell line. This selective effect was enhanced with metabolic activation, indicating the potential for these compounds to be activated into more potent and selective agents within the tumor microenvironment.

| Compound/Analogue | Cancer Cell Line | Non-Malignant Cell Line | Outcome |

| 2-(4-Nitrophenyl)isothiazol-3(2H)-one | Huh7 (Liver Cancer) | IHH (Hepatocytes) | Selective cytotoxicity towards cancer cells |

| ortho-Nitrobenzyl derivatives | Breast and Ovarian Cancer Cells | Non-tumoral cell line | Selective viability reduction in cancer cells |

Anti-inflammatory and Antinociceptive Research

The structural motifs present in this compound analogues are also found in compounds investigated for their anti-inflammatory and pain-relieving (antinociceptive) properties.

Assessment in Acute and Chronic Inflammation Models

The carrageenan-induced paw edema model in rodents is a widely used and well-established acute inflammation model to screen for potential anti-inflammatory drugs. Several studies have utilized this model to evaluate the efficacy of related compounds. For instance, a series of substituted acetophenone derivatives were tested, and tremetone, one of the isolated compounds, showed extremely high anti-inflammatory activity in the carrageenan-induced mouse paw edema test. Other non-benzofuran acetophenones also demonstrated a significant anti-inflammatory response in this model.

In another study, four hydrazones bearing a p-nitrophenyl moiety were synthesized and evaluated for their anti-inflammatory activities using the carrageenan-induced paw edema model in mice. All the tested compounds showed significant anti-inflammatory activity, with one compound, 1-(4-nitrophenyl)-2-(3,4,5-trimethoxybenzylidene) hydrazine, exhibiting the best time- and dose-dependent activity. The slow onset and longer duration of action of these compounds suggested their potential suitability for treating chronic inflammatory conditions. researchgate.netnih.gov

Modulation of Inflammatory Mediators and Pathways